molecular formula C23H18ClNO4 B269546 Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate

Cat. No. B269546
M. Wt: 407.8 g/mol
InChI Key: MNBGRERVWNCCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. This compound has been used in scientific research for its ability to bind to the benzodiazepine site of the GABA-A receptor and modulate its activity. DMCM has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site and enhancing the activity of the receptor. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate also affects the activity of other neurotransmitter systems, such as the glutamate and dopamine systems, which may contribute to its effects on cognition and behavior.
Biochemical and Physiological Effects
Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to have sedative, anxiolytic, anticonvulsant, and muscle relaxant effects in animal models. It has also been shown to impair memory consolidation and retrieval, as well as alter the activity of the dopaminergic and glutamatergic systems. These effects are thought to be mediated by the modulation of the GABA-A receptor activity and other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments, including its high potency and specificity for the benzodiazepine site of the GABA-A receptor. It has also been used as a tool to study the effects of benzodiazepines on memory and learning processes. However, Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has some limitations, including its potential for abuse and dependence, as well as its side effects on cognitive and motor function. Therefore, caution should be exercised when using Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate in lab experiments.

Future Directions

There are several future directions for research on Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate and its scientific research applications. One direction is to study the effects of Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate on other neurotransmitter systems, such as the serotonin and noradrenaline systems, which may contribute to its effects on mood and anxiety. Another direction is to investigate the potential therapeutic uses of Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate in the treatment of anxiety disorders and other psychiatric conditions. Additionally, more research is needed to understand the mechanisms underlying the cognitive and motor side effects of Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, and to develop safer and more effective benzodiazepine-like compounds for scientific research applications.

Synthesis Methods

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate can be synthesized using several methods, including the reaction of 1,3-cyclopentadiene with 2,5-dimethoxybenzaldehyde, followed by the reaction of the resulting product with chloroacetyl chloride and phenylmagnesium bromide. Another method involves the reaction of 1,3-cyclopentadiene with 2,5-dimethoxybenzaldehyde, followed by the reaction of the resulting product with chloroacetyl chloride and phenylmagnesium bromide, and then with dimethyl oxalate. These methods have been used to produce Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate with high purity and yield.

Scientific Research Applications

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been extensively studied for its scientific research applications. It has been used as a tool to study the GABA-A receptor and its role in the central nervous system. Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to bind to the benzodiazepine site of the GABA-A receptor and enhance its activity, leading to sedative and anxiolytic effects. Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been used to study the effects of benzodiazepines on memory and learning processes. It has been shown to impair memory consolidation and retrieval in animal models, providing insights into the mechanisms underlying benzodiazepine-induced amnesia.

properties

Product Name

Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate

InChI

InChI=1S/C23H18ClNO4/c1-13-15-11-7-8-12-25(15)21-17(16(13)14-9-5-4-6-10-14)18(22(26)28-2)19(20(21)24)23(27)29-3/h4-12H,1-3H3

InChI Key

MNBGRERVWNCCTM-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2C3=C(C(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC)Cl

Canonical SMILES

CC1=C2C=CC=CN2C3=C(C(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.